molecular formula C22H24BrN7O2 B11522622 N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11522622
M. Wt: 498.4 g/mol
InChI Key: WAOZTRDHUAZUQI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a benzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylidene Hydrazine Moiety: This step involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.

    Formation of the Triazine Ring: The intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.

    Introduction of the Morpholine Group: Finally, the morpholine group is introduced through nucleophilic substitution, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and triazine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • N-benzyl-4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of the bromo and methoxy substituents on the benzylidene hydrazine moiety. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H24BrN7O2

Molecular Weight

498.4 g/mol

IUPAC Name

4-N-benzyl-2-N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24BrN7O2/c1-31-18-7-8-19(23)17(13-18)15-25-29-21-26-20(24-14-16-5-3-2-4-6-16)27-22(28-21)30-9-11-32-12-10-30/h2-8,13,15H,9-12,14H2,1H3,(H2,24,26,27,28,29)/b25-15+

InChI Key

WAOZTRDHUAZUQI-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.